molecular formula C21H26N4O3 B12617169 2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate CAS No. 892495-05-5

2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate

Cat. No.: B12617169
CAS No.: 892495-05-5
M. Wt: 382.5 g/mol
InChI Key: VOSIZJZNQQLYAQ-UHFFFAOYSA-N
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Description

2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate is a complex organic compound with a unique structure that combines a pyrazine ring, a piperazine ring, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

892495-05-5

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

[2-[4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl]phenyl] acetate

InChI

InChI=1S/C21H26N4O3/c1-14-15(2)23-19(16(3)22-14)13-24-9-11-25(12-10-24)21(27)18-7-5-6-8-20(18)28-17(4)26/h5-8H,9-13H2,1-4H3

InChI Key

VOSIZJZNQQLYAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC(=O)C)C

Origin of Product

United States

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